tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate
Description
tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate (CAS 705262-62-0) is a halogenated benzimidazole derivative featuring a tert-butyl carbamate protecting group at the 1-position and an iodine substituent at the 5-position of the benzimidazole core . Its molecular formula is C₁₂H₁₃IN₂O₂, with a molecular weight of 344.00218 g/mol. The compound is industrially relevant (99% purity) and serves as a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions due to the iodine atom's reactivity .
Properties
IUPAC Name |
tert-butyl 5-iodobenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLOZQWFPPQKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468603 | |
| Record name | tert-Butyl 5-iodo-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705262-62-0 | |
| Record name | tert-Butyl 5-iodo-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate typically involves the iodination of a benzoimidazole derivative followed by the introduction of the tert-butyl ester group. One common method involves the reaction of 5-iodo-1H-benzo[d]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the 5-Iodo Position
The 5-iodo group serves as a reactive site for nucleophilic substitution due to iodine’s high leaving-group ability. Potential reactions include:
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Amination : Reaction with amines (e.g., NH3, RNH2) to form substituted aminobenzimidazoles.
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Thiolation : Substitution with thiols (e.g., RSH) to generate thioether derivatives.
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Alkylation : Reaction with alcohols (ROH) under basic conditions (e.g., K2CO3/DMF) to yield alkylated products.
Example Conditions :
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Reagents : K2CO3 (base), DMF (solvent).
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Temperature : Room temperature (24–48 h).
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Yield : Typically high (e.g., 80% for analogous indole derivatives) .
Reactivity of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This is a common step in synthesizing bioactive compounds (e.g., drugs).
Comparison of Substitution Reactions
Decarboxylation and Stability
While not directly discussed in the sources for this derivative, analogous imidazolium carboxylates exhibit thermal decarboxylation under specific conditions (e.g., ~50°C). The tert-butyl ester group may stabilize the compound against premature decarboxylation compared to non-steric esters .
Radiofluorination Potential
The 5-iodo group could enable radiofluorination via isotopic exchange (e.g., [¹⁸F]F–), leveraging iodine’s high reactivity. This is a critical reaction in positron emission tomography (PET) imaging, though specific protocols for this derivative are not detailed in the provided sources .
Scientific Research Applications
tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The benzoimidazole ring can bind to enzymes or receptors, modulating their activity. The iodine atom and tert-butyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
tert-Butyl 6-Bromo-1H-Benzo[d]imidazole-1-Carboxylate (CAS N/A)
- Structural Differences : Bromine at position 6 instead of iodine at position 5 .
- Reactivity : Bromine is less polarizable than iodine, leading to slower kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the 6-position may alter regioselectivity in substitution reactions compared to the 5-iodo analog .
- Physical Properties : Lower molecular weight (318.15 g/mol vs. 344.00 g/mol) may improve solubility in polar solvents .
tert-Butyl 5-Bromo-2-Methyl-1H-Benzo[d]imidazole-1-Carboxylate (CAS 1038392-63-0)
- Structural Differences : Bromine at position 5 and a methyl group at position 2 .
- Bromine’s lower leaving-group ability compared to iodine limits utility in metal-catalyzed reactions .
- Applications : Primarily used in medicinal chemistry for constructing kinase inhibitors, where steric bulk is tolerated .
Amino-Substituted Derivatives
tert-Butyl 5-Amino-1H-Benzo[d]imidazole-1-Carboxylate (CAS 297756-31-1)
- Structural Differences: Amino group (-NH₂) at position 5 instead of iodine .
- Electronic Effects: The electron-donating amino group increases electron density on the benzimidazole ring, enhancing participation in hydrogen bonding and altering acidity (pKa ~8.5 for the NH group) .
- Applications : Useful in synthesizing fluorescent probes or ligands for biological targets requiring hydrogen-bonding interactions .
Ester Variants
Ethyl 1-Benzyl-2-(Thiophen-3-yl)-1H-Benzo[d]imidazole-5-Carboxylate
- Structural Differences : Ethyl ester at the 1-position (vs. tert-butyl) and a thiophene substituent at position 2 .
- Stability : The tert-butyl group in the target compound offers superior steric protection against hydrolysis under acidic conditions compared to the ethyl ester .
- Crystallography : The thiophene moiety influences crystal packing via π-π stacking, whereas iodine’s bulk may disrupt such interactions .
Key Comparative Data
Biological Activity
tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₃I N₂O₂ and a molecular weight of 344.15 g/mol. This compound features a benzo[d]imidazole core, which is known for its diverse biological activities, including potential applications in drug discovery and development. The presence of the iodine atom at the 5-position of the imidazole ring enhances its reactivity, making it a subject of interest in various biological studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's unique structure allows it to participate in various chemical reactions, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that compounds containing benzo[d]imidazole structures have shown promising anticancer properties. For instance, studies have demonstrated that derivatives of benzo[d]imidazole can inhibit tumor growth in various cancer models, including breast cancer xenografts. The compound's ability to degrade estrogen receptors has also been noted, contributing to its potential as a therapeutic agent against hormone-dependent cancers .
The biological mechanisms through which this compound exerts its effects include:
- Nucleophilic Substitution : The iodine atom allows for nucleophilic substitution reactions, which can modify biological targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
Comparative Analysis with Similar Compounds
A comparison with related compounds provides insight into the unique properties of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 4-bromomethyl-1H-benzo[d]imidazole-1-carboxylate | C₁₃H₁₅BrN₂O₂ | Bromine substituent instead of iodine |
| tert-butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate | C₁₃H₁₆N₂O₂ | Methyl group at the 5-position |
| tert-butyl benzimidazole | C₁₂H₁₅N₂O₂ | Lacks halogen substituents; simpler structure |
The presence of iodine in this compound enhances its reactivity compared to other derivatives, potentially leading to more pronounced biological effects.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- In Vivo Efficacy : Animal studies have demonstrated that administration of this compound leads to tumor regression in xenograft models, supporting its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications at the 5-position significantly influence the compound's potency and selectivity against specific cancer types .
Q & A
Q. What synthetic strategies are commonly employed to introduce iodine at the 5-position of the benzo[d]imidazole scaffold?
Iodination at the 5-position typically involves electrophilic substitution reactions. A two-step approach is often used:
- Step 1 : Protect the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions. This is achieved by reacting the parent benzoimidazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Step 2 : Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) . Characterization via H/C NMR and HRMS confirms regioselectivity and purity .
Q. How is the Boc-protected benzoimidazole core characterized crystallographically?
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is the gold standard.
- Procedure : Crystals are grown via slow evaporation in solvents like ethyl acetate/hexane. Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts.
- Refinement : Hydrogen-bonding networks and torsional angles are analyzed using SHELXTL, with graph-set notation to classify interactions (e.g., motifs) .
Q. What spectroscopic techniques validate the structural integrity of this compound?
- NMR : H NMR shows distinct peaks for the tert-butyl group (~1.3 ppm) and imidazole protons (~7.5–8.5 ppm). C NMR confirms the carbonyl carbon (~150 ppm) and iodine-induced deshielding at C5 .
- IR : Stretching vibrations for C=O (1740–1680 cm) and C-I (500–600 cm) are critical .
Advanced Research Questions
Q. How do competing substituents influence iodination efficiency in Boc-protected benzoimidazoles?
Steric and electronic effects significantly impact reactivity. For example:
- Electron-withdrawing groups (e.g., nitro at C4) deactivate the ring, reducing iodination yields.
- Steric hindrance : Bulky substituents adjacent to C5 lower reaction rates. Optimization : Use excess NIS (1.5–2.0 eq) with catalytic triflic acid in dichloromethane to enhance electrophilicity .
Q. What computational methods predict the regioselectivity of iodination in this system?
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates Fukui indices to identify electrophilic attack sites.
Q. How does the Boc group affect the compound’s stability under varying pH conditions?
Q. What role does hydrogen-bonding play in the solid-state packing of this compound?
Graph-set analysis of SCXRD data reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
